molecular formula C7H9N5 B2888612 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1006472-78-1

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2888612
CAS No.: 1006472-78-1
M. Wt: 163.184
InChI Key: JEVSSXXUFZJQDI-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring two pyrazole rings connected via a methylene bridge Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, and they are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are generally carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

  • 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid
  • 4-(1H-Pyrazol-1-ylmethyl)benzoic acid
  • 1-Phenyl-1H-pyrazol-3-amine

Uniqueness: 1-(1H-Pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its dual pyrazole structure, which provides a versatile platform for chemical modifications. This dual structure allows for the exploration of diverse chemical reactions and the development of compounds with tailored properties for specific applications .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c8-7-2-5-12(10-7)6-11-4-1-3-9-11/h1-5H,6H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVSSXXUFZJQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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